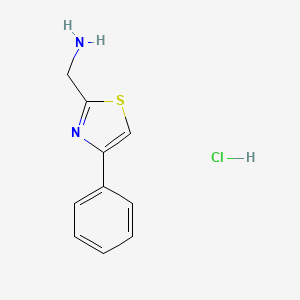

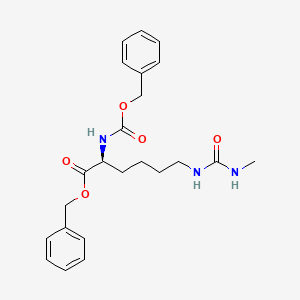

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, also known as FMOC-O-Indole-2-carboxylic acid, is a carboxylic acid derivative of the indole family. It is a synthetic compound with a wide range of applications in both the pharmaceutical and chemical industries. FMOC-O-Indole-2-carboxylic acid is a versatile compound with multiple uses, including as a starting material for the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological research.

Applications De Recherche Scientifique

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV) is recognized as a pivotal chemical produced entirely from biomass, demonstrating significant flexibility and diversity in drug synthesis due to its carbonyl and carboxyl functional groups. It plays a crucial role in reducing drug synthesis costs and simplifying synthesis steps, offering untapped potential in medicine, particularly in cancer treatment and medical materials. Notably, LEV derivatives can directly synthesize drugs or serve as linkers for pharmaceutical reagents, forming medicinally active functional groups such as indole and pyridazine (Zhang et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are highlighted for their flexibility and usage as precursors for various industrial chemicals. Their inhibitory impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, due to their potency as microbial inhibitors, underscores the need for metabolic engineering strategies to enhance microbial robustness against such acids (Jarboe et al., 2013).

Indole Synthesis in Organic Chemistry

The synthesis of indole alkaloids, which range from lysergic acid to vincristine, has long captivated chemists. Recent advances in indole synthesis methods have significantly contributed to organic chemistry, offering a framework for classifying all indole syntheses and facilitating the discovery of new approaches to the indole nucleus. This classification aids in understanding the historical and current state of indole synthesis strategies (Taber & Tirunahari, 2011).

Role of Carboxylic and Phenolic Groups in NOM Adsorption

The adsorption of natural organic matter (NOM) on minerals highlights the significant roles of carboxylic and phenolic groups. Studies suggest that the formation of outer-sphere complexes predominantly governs the adsorption of aromatic carboxylates, with phenolic groups enhancing the interaction strength with minerals like aluminium hydroxide. This interaction is vital for understanding organic matter adsorption and its implications for environmental science (Guan et al., 2006).

The Spin Label Amino Acid TOAC in Peptide Studies

The paramagnetic amino acid TOAC has found extensive applications in analyzing peptide backbone dynamics and secondary structure. Its incorporation into peptides, facilitated by EPR spectroscopy and other physical techniques, has enabled the study of peptide interactions with membranes, proteins, and nucleic acids, thereby advancing biophysical research (Schreier et al., 2012).

Propriétés

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15?,21?,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXLQHJZHITMW-IVKVDSSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2C(C1)C[C@@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719295 |

Source

|

| Record name | (2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid | |

CAS RN |

1217512-55-4 |

Source

|

| Record name | (2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)

![Benzeneacetic acid, -alpha--[(1-oxohexyl)amino]-](/img/no-structure.png)

![N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine](/img/structure/B591522.png)